3-(azepan-1-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide 3-(azepan-1-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 638136-07-9
VCID: VC5623272
InChI: InChI=1S/C22H23N3O3S2/c26-21(24-22-23-20(16-29-22)17-9-4-3-5-10-17)18-11-8-12-19(15-18)30(27,28)25-13-6-1-2-7-14-25/h3-5,8-12,15-16H,1-2,6-7,13-14H2,(H,23,24,26)
SMILES: C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Molecular Formula: C22H23N3O3S2
Molecular Weight: 441.56

3-(azepan-1-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

CAS No.: 638136-07-9

Cat. No.: VC5623272

Molecular Formula: C22H23N3O3S2

Molecular Weight: 441.56

* For research use only. Not for human or veterinary use.

3-(azepan-1-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide - 638136-07-9

Specification

CAS No. 638136-07-9
Molecular Formula C22H23N3O3S2
Molecular Weight 441.56
IUPAC Name 3-(azepan-1-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Standard InChI InChI=1S/C22H23N3O3S2/c26-21(24-22-23-20(16-29-22)17-9-4-3-5-10-17)18-11-8-12-19(15-18)30(27,28)25-13-6-1-2-7-14-25/h3-5,8-12,15-16H,1-2,6-7,13-14H2,(H,23,24,26)
Standard InChI Key UNHDSSDXDSLYJV-UHFFFAOYSA-N
SMILES C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound features a benzamide scaffold substituted at the 3-position with two distinct functional groups:

  • Azepane sulfonyl group: A seven-membered azepane ring connected via a sulfonyl (SO2\text{SO}_2) linker. This group enhances metabolic stability and facilitates interactions with hydrophobic enzyme pockets .

  • 4-Phenylthiazole moiety: A thiazole ring substituted with a phenyl group at the 4-position. Thiazoles are known for their role in modulating biological pathways, including kinase inhibition and antimicrobial activity .

The molecular formula C22H23N3O3S2\text{C}_{22}\text{H}_{23}\text{N}_3\text{O}_3\text{S}_2 was derived from mass spectrometry data of analogous compounds . Key structural parameters include:

PropertyValue
Molecular weight449.56 g/mol
Hydrogen bond acceptors8
Hydrogen bond donors1
Polar surface area65.6 Ų
Rotatable bonds6

Stereoelectronic Features

  • Sulfonyl group: The electron-withdrawing sulfonyl group increases the electrophilicity of the benzamide carbonyl, enhancing hydrogen bonding with biological targets .

  • Azepane ring: The chair conformation of the azepane ring minimizes steric hindrance, allowing optimal positioning within enzyme active sites .

  • Thiazole-phenyl system: The planar thiazole ring and adjacent phenyl group enable π-π stacking interactions with aromatic residues in proteins .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves three key steps (Figure 1):

Step 1: Thiazole Ring Formation
4-Phenylthiazol-2-amine is synthesized via the Hantzsch thiazole synthesis, reacting thiourea with α-bromoacetophenone in ethanol under reflux .

Step 2: Sulfonation of Benzamide
3-Nitrobenzamide is sulfonated using chlorosulfonic acid, followed by nucleophilic substitution with azepane to yield 3-(azepan-1-ylsulfonyl)benzamide .

Step 3: Amide Coupling
The sulfonated benzamide is coupled to 4-phenylthiazol-2-amine using EDCI/HOBt in dichloromethane, achieving yields of 65–72% .

Stability and Reactivity

  • pH sensitivity: The sulfonyl group hydrolyzes under strongly acidic conditions (pH < 2), limiting oral bioavailability .

  • Oxidative stability: The thiazole ring resists oxidation up to 150°C, as shown in thermogravimetric analysis (TGA) of analogous compounds .

Biological Activities and Mechanisms

Antimicrobial Properties

Structural analogs exhibit broad-spectrum activity:

OrganismMIC (μg/mL)Source
Staphylococcus aureus8.2
Escherichia coli32.1
Candida albicans16.5

Mechanistic studies suggest inhibition of bacterial dihydrofolate reductase (DHFR) and fungal lanosterol demethylase .

Anticancer Activity

In vitro assays against human cancer cell lines reveal moderate cytotoxicity:

Cell LineIC₅₀ (μM)Target
MCF-7 (breast)12.4Topoisomerase IIα
A549 (lung)18.7EGFR kinase
HepG2 (liver)22.9Bcl-2

The azepane sulfonyl group enhances DNA intercalation, while the thiazole moiety disrupts kinase signaling .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: High logP\log P (6.3) predicts good intestinal absorption but poor aqueous solubility (logSw=6.0\log S_w = -6.0) .

  • Metabolism: Cytochrome P450 3A4 mediates N-dealkylation of the azepane ring, producing inactive metabolites .

  • Excretion: Renal clearance accounts for 60% of elimination in rodent models .

Toxicity Concerns

  • Hepatotoxicity: Elevated ALT/AST levels observed at doses > 50 mg/kg in rats .

  • Mutagenicity: Ames test negative, indicating low genotoxic risk.

Applications in Drug Discovery

Targeted Therapies

  • Kinase inhibitors: The thiazole scaffold shows affinity for EGFR (Kd = 0.8 μM) and VEGFR2 (Kd = 1.2 μM) .

  • Antibacterial agents: Synergy with β-lactams reduces MRSA biofilm formation by 70%.

Chemical Probes

Used in fluorescent labeling studies to track sulfonamide-target interactions in live cells .

Challenges and Future Directions

Optimization Priorities

  • Solubility enhancement: Introduce polar groups (e.g., hydroxyl, amine) to improve logSw\log S_w .

  • Metabolic stability: Replace azepane with a piperidine ring to reduce CYP3A4-mediated degradation .

Clinical Translation

  • Preclinical toxicity studies required to establish safe dosing ranges.

  • Computational modeling to predict off-target effects against cardiac ion channels .

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